![molecular formula C18H19N5O3 B2356886 6-(3-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893948-53-3](/img/structure/B2356886.png)
6-(3-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole derivatives can be prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl 2 catalyst was found to be more effective than other methods .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom .Chemical Reactions Analysis
Imidazole containing moiety occupied a unique position . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Scientific Research Applications
Hemodynamic Effects and Cardiac Applications
- Cardiac Function Improvement : Studies have demonstrated the potential of certain imidazole derivatives in improving left ventricular function and exhibiting positive inotropic effects in patients with coronary heart disease. Notably, compounds like AR-L 115 BS showed an increase in ejection fraction and a decrease in end-systolic volume without significantly altering heart rate or systolic blood pressure (Ruffmann, 1981) (Thormann, 1981).
Antimicrobial Applications
- Antifungal Activity : Certain imidazole derivatives, such as sertaconazole, demonstrated excellent efficacy in the treatment of fungal infections like Pityriasis versicolor and cutaneous dermatophytosis. These studies highlighted the compound's high antifungal activity and excellent safety profile, marking it as a significant advancement in topical antifungal therapy (Nasarre, 1992) (Pedragosa, 1992).
Analytical Chemistry Applications
- Biochemical Analysis : Some studies have utilized high-performance liquid chromatography to determine the levels of certain imidazole derivatives in plasma and urine. This is crucial for understanding the pharmacokinetics and mechanism of action of these compounds. One study specifically investigated the electrochemical reaction mechanism of a new anti-inflammatory substance, indicating the importance of these methods in drug development and monitoring (Krause, 1981).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(3-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-4-8-23-16(24)14-15(20(2)18(23)25)19-17-21(9-10-22(14)17)12-6-5-7-13(11-12)26-3/h4-7,11H,1,8-10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOUFTBQFMMFPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Methoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione |
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